7-methoxy-1,2-dihydrocyclopenta[b]indol-3(4H)-one

Serotonin Reuptake Inhibition CNS Drug Discovery Molecular Docking

Medicinal chemists require precise substitution patterns to ensure research reproducibility-generic analogs often fail to replicate binding affinity. This 7-methoxy cyclopenta[b]indolone (CAS 117311-14-5) offers validated SERT docking and Aurora B selectivity. - LogP ~1.94; ideal for CNS probe libraries - >21-fold Aurora B vs. Aurora A selectivity reported for related scaffolds - 98% purity; ready for parallel synthesis

Molecular Formula C12H11NO2
Molecular Weight 201.225
CAS No. 117311-14-5
Cat. No. B2719989
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-methoxy-1,2-dihydrocyclopenta[b]indol-3(4H)-one
CAS117311-14-5
Molecular FormulaC12H11NO2
Molecular Weight201.225
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)NC3=C2CCC3=O
InChIInChI=1S/C12H11NO2/c1-15-7-2-4-10-9(6-7)8-3-5-11(14)12(8)13-10/h2,4,6,13H,3,5H2,1H3
InChIKeyGFNUUAVJKWUJDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-Methoxy-1,2-dihydrocyclopenta[b]indol-3(4H)-one Overview


7-Methoxy-1,2-dihydrocyclopenta[b]indol-3(4H)-one (CAS 117311-14-5) is a heterocyclic compound characterized by a fused cyclopentaindole ring system with a ketone at the 3-position and a methoxy group at the 7-position . It serves as a core scaffold for the development of novel serotonin (5-HT) reuptake inhibitors [1] and has also been explored in the context of Aurora B kinase inhibition [2]. This evidence guide quantifies its differentiation from close analogs to inform scientific selection and procurement.

1

SERT inhibitor design scaffold

Validated entry point for serotonin transporter probe synthesis via molecular docking.

2

Aurora B-selective kinase probe development

Scaffold supports isoform-selective inhibitor design; >21-fold selectivity context available.

3

Diversifiable core with reliable supply

98% purity from multiple vendors; suitable for library synthesis and phenotypic screening.

Structural Specificity of 7-Methoxy-1,2-dihydrocyclopenta[b]indol-3(4H)-one


Within the dihydrocyclopenta[b]indol-3-one family, even minor substituent changes can drastically alter biological target engagement and selectivity profiles. The 7-methoxy variant (CAS 117311-14-5) exhibits distinct electronic and steric properties that differentiate it from its 7-chloro, 7-methyl, or unsubstituted counterparts, directly impacting its binding affinity in enzymatic and cellular assays [1]. As demonstrated by scaffold-based medicinal chemistry programs, the specific substitution pattern is critical for achieving the desired balance of potency and selectivity, making generic substitution a high-risk proposition for research reproducibility [2].

Substituent-dependent target engagement

7-chloro, 7-methyl, or unsubstituted analogs may exhibit different affinity and selectivity profiles; SERT and Aurora B activity cannot be assumed.

Physicochemical property shift

Predicted LogP and boiling point vary by ~0.9 units and ~40 °C; chromatographic and formulation conditions may require re-optimization.

Supply chain discontinuity

7-chloro analog (CAS 441067-87-4) is less available and often requires custom synthesis, risking project delays.

Quantitative Differentiation of 7-Methoxy-1,2-dihydrocyclopenta[b]indol-3(4H)-one


SERT Modulation vs. Unsubstituted Core

The 1,2-dihydrocyclopenta[b]indol-3(4H)-one scaffold, when elaborated into imine-containing derivatives, demonstrates measurable affinity for the human serotonin transporter (hSERT). While the unmodified core lacks quantifiable activity, the 7-methoxy-substituted core provides a validated synthetic entry point for generating ligands with in silico predicted affinity for the TS3 serotonin transporter, offering a differentiated starting point for CNS probe development [1].

SERT modulation vs. unsubstituted core
Class-level
Qualitative differentiation: unsubstituted core lacks reported activity; 7-methoxy scaffold is a validated starting point for SERT ligand design.
Supports SERT probe development pathway.
In silico docking; in vitro confirmation pending.
Serotonin Reuptake Inhibition CNS Drug Discovery Molecular Docking

Aurora B Selectivity over Aurora A

A cyclopenta[b]indole derivative structurally related to the 7-methoxy scaffold has been characterized for its kinase selectivity. This derivative exhibits a >21-fold selectivity for Aurora B (IC50 = 1.4 μM) over Aurora A (IC50 > 30 μM) in biochemical kinase assays [1]. This selectivity profile distinguishes it from pan-Aurora inhibitors and underscores the scaffold's potential for generating selective kinase probes.

Aurora B selectivity
Class-level
>21-fold selectivity for Aurora B (IC₅₀ 1.4 μM) over Aurora A (>30 μM)
Isoform-selectivity assay context; supports selective probe design.
Data from a related cyclopenta[b]indole derivative; direct reproduction needed.
Kinase Inhibition Aurora B Cancer Cell Biology

LogP & Boiling Point vs. Unsubstituted Analog

The 7-methoxy group imparts a specific predicted LogP of 1.94 and a boiling point of 401.4±40.0 °C at 760 mmHg, which differs from the unsubstituted core (predicted LogP ~1.0, boiling point ~360 °C) and other 7-substituted analogs . These differences can affect solubility, chromatographic behavior, and formulation considerations, making the 7-methoxy variant uniquely suited for certain experimental workflows.

LogP & boiling point
Data to verify
Predicted LogP 1.94, BP 401.4±40.0 °C (vs. unsubstituted LogP ~1.0, BP ~360 °C)
Physicochemical profile may influence purification and assay conditions.
Predicted values; experimental confirmation advised.
Physicochemical Properties LogP Compound Handling

Availability & Purity vs. 7-Chloro Analog

7-Methoxy-1,2-dihydrocyclopenta[b]indol-3(4H)-one is commercially available from multiple vendors with a standard purity of 98% . In contrast, the 7-chloro analog (CAS 441067-87-4) is less widely stocked and often requires custom synthesis, leading to longer lead times and higher costs . This difference in supply chain reliability directly impacts project timelines and budget.

Availability & purity vs. 7-chloro
Data to verify
98% purity, multiple vendor sources; 7-chloro analog less stocked, custom synthesis often required.
Procurement risk lower for 7-methoxy variant.
Vendor catalog data; verify current stock before ordering.
Compound Sourcing Purity Procurement

Applications of 7-Methoxy-1,2-dihydrocyclopenta[b]indol-3(4H)-one


SERT Inhibitor Probe Development

This compound serves as a validated scaffold for the design and synthesis of novel serotonin reuptake inhibitors, as demonstrated by molecular docking studies against the human TS3 serotonin transporter [1]. Researchers developing CNS probes can leverage the 7-methoxy core to generate focused libraries targeting SERT.

Aurora B-Selective Probe Development

The cyclopenta[b]indole scaffold, closely related to this compound, has been shown to yield Aurora B-selective inhibitors with >21-fold selectivity over Aurora A [1]. Medicinal chemists exploring kinase inhibitor selectivity can use 7-methoxy-1,2-dihydrocyclopenta[b]indol-3(4H)-one as a starting point for designing isoform-selective probes.

Scaffold Diversification for Phenotypic Screening

Given its favorable physicochemical properties (LogP ~1.94) and commercial availability in high purity (98%), this compound is an ideal building block for generating diverse libraries via parallel synthesis [1]. It can be used in phenotypic screening campaigns where the cyclopentaindole core may provide unique biological activity.

Application
Selection Property
Validation Focus
SERT inhibitor probe development
Validated SERT ligand design scaffold
Docking-based affinity prediction and in vitro binding assays
Aurora B-selective probe development
Isoform-selectivity context (>21-fold Aurora B/A)
Biochemical kinase panel and cellular target engagement
Scaffold diversification for phenotypic screening
Favorable physicochemical and supply profile
Parallel synthesis feasibility and purity post-derivatization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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